N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a piperidine derivative, a thiolane derivative, and a propargyl group. The synthesis could involve steps such as:
Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiolane Group: This step might involve the reaction of a thiolane derivative with the piperidine ring under specific conditions.
Attachment of the Propargyl Group: This could be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, solvents, and catalysts.
Major Products
The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It could be used as a building block for the synthesis of more complex molecules.
Biology: The compound might have biological activity, making it of interest for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, thiolane derivatives, and compounds with propargyl groups. Examples could include:
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide analogs with different substituents.
- Piperidine-4-carboxamide derivatives with various functional groups.
- Thiolane derivatives with different oxidation states.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties. This might make it particularly useful for certain applications where other compounds are less effective.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-6-15-7-3-11(4-8-15)13(16)14-12-5-9-19(17,18)10-12/h1,11-12H,3-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRMZTWHFLRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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